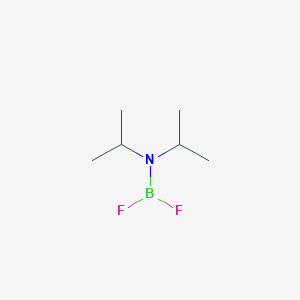
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C6H14BF2N It is known for its unique structure, which includes a boron atom bonded to an amine group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- typically involves the reaction of boron trifluoride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{BF}_3 + \text{R}_2\text{NH} \rightarrow \text{B}(\text{NH}_2\text{R}_2)\text{F}_2 ]
where R represents the isopropyl group (1-methylethyl).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form different boron-amine complexes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-amine derivatives.
Applications De Recherche Scientifique
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomolecule modifier.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism by which Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boranamine, 1,1-difluoro-N,N-dimethyl-: Similar in structure but with methyl groups instead of isopropyl groups.
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)-: Contains a trimethylsilyl group, adding different chemical properties.
Uniqueness
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- is unique due to its specific combination of boron, fluorine, and isopropyl groups
Propriétés
Numéro CAS |
38751-90-5 |
|---|---|
Formule moléculaire |
C6H14BF2N |
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
N-difluoroboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14BF2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 |
Clé InChI |
YBVFXAUWHMHIMR-UHFFFAOYSA-N |
SMILES canonique |
B(N(C(C)C)C(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


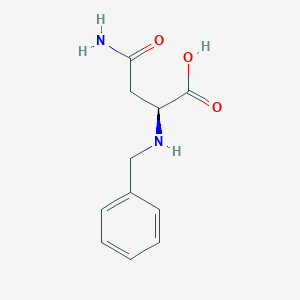

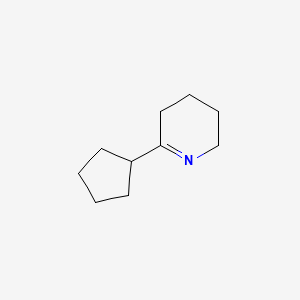

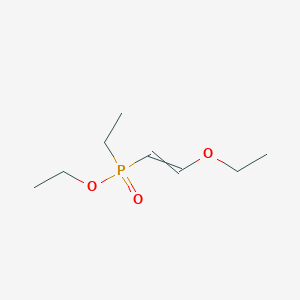
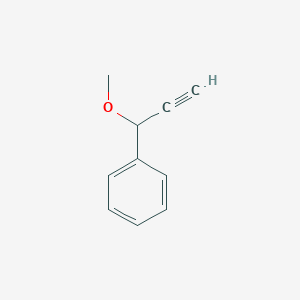
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
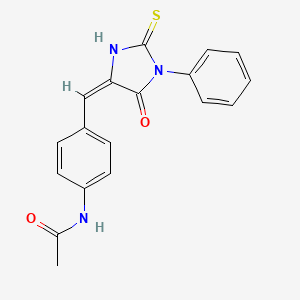
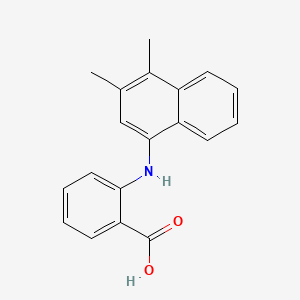


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
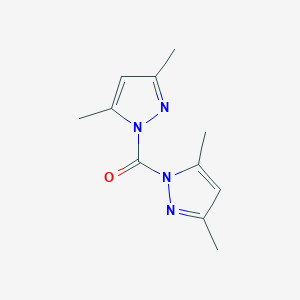
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
